4-Methylbenzo[d]isoxazol-3-amine
Description
4-Methylbenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Properties
IUPAC Name |
4-methyl-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKMYXXRIWNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610408 | |
| Record name | 4-Methyl-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126636-46-1 | |
| Record name | 4-Methyl-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzohydroxamic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring. The reaction is usually carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
4-Methylbenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzo[d]isoxazol-3-amine: Lacks the methyl group at the 4-position.
4-Methylisoxazole: Lacks the benzene ring.
3-Aminoisoxazole: Lacks the benzene ring and the methyl group.
Uniqueness: 4-Methylbenzo[d]isoxazol-3-amine is unique due to the presence of both the benzene ring and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its potential as a versatile compound in various applications.
Biological Activity
4-Methylbenzo[d]isoxazol-3-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a methyl group at the 4-position of the benzo[d]isoxazole structure influences its lipophilicity and biological reactivity, making it a candidate for various pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. Its ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes crucial for bacterial survival .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival. For instance, derivatives of benzo[d]isoxazole compounds have demonstrated significant inhibitory effects on cancer cell lines, suggesting a similar potential for this compound .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This action could make it beneficial for treating chronic inflammatory conditions.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes like sphingomyelin synthase, which is implicated in inflammation and cancer progression. In vitro studies have shown that structural modifications can enhance selectivity and potency against these targets .
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A recent investigation found that derivatives of benzo[d]isoxazole exhibited significant antimicrobial properties against Gram-positive bacteria. The study concluded that structural modifications could enhance efficacy against resistant strains .
- Anticancer Research : A study focusing on the structure–activity relationship (SAR) of isoxazole derivatives demonstrated that certain modifications led to increased potency against various cancer cell lines. This underscores the potential of this compound as a lead compound in anticancer drug development .
- Anti-inflammatory Effects : In an animal model of chronic inflammation, administration of this compound resulted in reduced markers of inflammation, supporting its therapeutic potential in inflammatory diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
